molecular formula C7H5F3N4 B2595435 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine CAS No. 1781695-58-6

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine

Cat. No.: B2595435
CAS No.: 1781695-58-6
M. Wt: 202.14
InChI Key: WHGIEJUYPFDHPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine (CAS 1781695-58-6) is a high-value chemical scaffold recognized for its significant potential in pharmaceutical and agrochemical research . It serves as a key synthetic intermediate for constructing diverse 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines via efficient pathways like Suzuki-Miyaura cross-coupling and SNAr reactions . This enables rapid exploration of chemical space for structure-activity relationship (SAR) studies. The core pyrazolo[1,5-a]pyrimidine structure is a privileged framework in drug discovery, notably for developing potent protein kinase inhibitors (PKIs) for targeted cancer therapy . The incorporated trifluoromethyl group is a strategic modification that enhances metabolic stability and cell membrane permeability due to its high electronegativity and lipophilicity . Researchers are particularly interested in this scaffold for designing inhibitors of kinases such as Pim-1, which is implicated in various cancers . Beyond oncology, pyrazolo[1,5-a]pyrimidine derivatives demonstrate a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects . This compound is supplied for research and development purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N4/c8-7(9,10)5-1-2-12-6-4(11)3-13-14(5)6/h1-3H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGIEJUYPFDHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=C(C=N2)N)N=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.

    Suzuki–Miyaura Cross-Coupling Reaction: This reaction is used to introduce aryl groups at the C-3 position.

    SNAr Reaction: For substitution at the C-5 position, a nucleophilic aromatic substitution (SNAr) reaction is employed.

Chemical Reactions Analysis

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine, including 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine, exhibit potent anticancer activities. Specifically, it has been identified as an inhibitor of adaptor-associated kinase 1 (AAK1), which plays a role in cancer progression and neurological disorders. Its selective protein inhibition mechanisms suggest potential applications in treating various cancers, including prostate cancer where Pim-1 kinase is overexpressed .

Neurological Applications

The compound's ability to modulate kinase activity positions it as a candidate for therapies targeting neurological disorders such as Alzheimer's disease. Its interactions with specific kinases involved in neurodegeneration indicate a multifaceted role in neuroprotection and cognitive enhancement .

Antimicrobial and Antiviral Activities

In addition to its anticancer properties, pyrazolo[1,5-a]pyrimidines have shown antimicrobial effects against various pathogens and antiviral activity against viruses like hepatitis C and respiratory syncytial virus (RSV). This broad spectrum of activity highlights its potential as a versatile therapeutic agent .

Comparative Analysis of Related Compounds

Compound NameKey FeaturesBiological Activity
7-Amino-5-methylpyrazolo[1,5-a]pyrimidineContains an amino group; lacks trifluoromethylAnticancer properties
6-Methylpyrazolo[1,5-a]pyrimidineMethyl substitution at position 6; no trifluoromethylSelective protein inhibitor
4-Methylpyrazolo[1,5-a]pyrimidineMethyl substitution at position 4; different electronic propertiesAntimicrobial activity
7-Fluoro-5-methylpyrazolo[1,5-a]pyrimidineFluoro substitution instead of trifluoroNeuroprotective effects

The presence of the trifluoromethyl group in 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine enhances its pharmacological profile compared to other derivatives that lack this feature. This unique substitution pattern contributes to its distinct interaction capabilities within biological systems .

Case Study 1: Inhibition of AAK1

In a study exploring the inhibition of AAK1 by 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine, researchers demonstrated its efficacy in reducing cell proliferation in cancer cell lines. The compound was shown to selectively bind to AAK1 with an IC50 value indicating strong inhibitory potential. This study underscores the compound's relevance in developing targeted cancer therapies .

Case Study 2: Neuroprotective Effects

Another significant study investigated the neuroprotective effects of the compound in models of Alzheimer's disease. The findings revealed that treatment with 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine resulted in decreased levels of neuroinflammation and improved cognitive function in animal models. These results suggest potential therapeutic applications for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Findings from Comparative Analysis

Anti-TB Activity :

  • The parent scaffold (7-CF₃, 3-NH₂) is optimized for anti-TB activity, as seen in related pyrazolo[1,5-a]pyrimidin-7-amines . Substitutions at C5 (e.g., biphenyl in ) or C3 (e.g., bromo in ) may reduce solubility but enhance target specificity.
  • The trifluoromethyl group at C7 improves metabolic stability compared to methyl or phenyl groups, as observed in analogs like the compound from .

Synthetic Flexibility :

  • SNAr reactions using PyBroP activation (as in ) allow efficient substitution at C5, whereas C3 modifications often require pre-functionalized intermediates (e.g., bromo at C3 in ).
  • Carboxamide derivatives (e.g., ) are synthesized via condensation, highlighting the versatility of the core for diverse pharmacophore integration.

Biological Activity Trends :

  • C3 Substitutions : Amine groups (as in the target compound) or carboxamides () are critical for binding, while bulkier groups (e.g., bromo in ) may limit membrane permeability.
  • C5 Substitutions : Lipophilic groups (e.g., isopropyl in ) enhance aryl hydrocarbon receptor activity, whereas polar groups (e.g., pyridyl in ) may improve solubility.

Molecular Weight and Drug-Likeness :

  • The target compound (MW 257.18) falls within the ideal range for oral bioavailability (<500 Da), unlike heavier analogs like the 470.45 Da compound in , which may face pharmacokinetic challenges.

Biological Activity

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in oncology and as a kinase inhibitor. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by various studies and data tables.

Synthesis

The synthesis of 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines has been optimized through several methodologies. A notable approach involves the activation of C–O bonds followed by Suzuki-Miyaura cross-coupling reactions, yielding high purity and efficiency. For example, a recent study reported yields exceeding 90% for certain derivatives using this method .

Antitumor Efficacy

Recent research has highlighted the antitumor properties of pyrazolo[1,5-a]pyrimidine derivatives. The compound RB-07-16, a C6-substituted derivative, demonstrated significant antitumor efficacy in xenograft mouse models of multiple myeloma (MM) and pancreatic ductal adenocarcinoma (PDAC), effectively reducing tumor growth without notable hepatotoxicity . This indicates that modifications at the C6 position can enhance the therapeutic potential of pyrazolo[1,5-a]pyrimidines.

The mechanism by which these compounds exert their effects often involves the inhibition of specific kinases. For instance, studies have shown that certain pyrazolo[1,5-a]pyrimidines inhibit the prenylation of Rap-1A in cancer cells, leading to apoptosis. This is particularly relevant in MM and colorectal cancer (CRC) models where downregulation of key signaling pathways was observed .

In Vitro Studies

In vitro assays have demonstrated that 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine and its analogs exhibit potent inhibitory activity against various cancer cell lines. For example, one study reported IC50 values in the low micromolar range for several derivatives targeting tubulin polymerization .

In Vivo Studies

In vivo studies using xenograft models have shown promising results for these compounds. The compound RB-07-16 not only inhibited tumor growth but also showed favorable pharmacokinetics with good systemic circulation and metabolic stability across species, indicating its potential for further development as a therapeutic agent .

Data Tables

Compound IC50 (μM) Target Activity
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine0.08 - 12.07TubulinInhibits polymerization
RB-07-16Not specifiedRap-1AInduces apoptosis
5-Amino derivatives0.283TNF-alpha releaseAnti-inflammatory effects

Q & A

Q. What are the optimal synthetic routes for 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves cyclization of pyrazolo[1,5-a]pyrimidine precursors followed by functionalization at position 6. Key steps include:

  • Core formation : Cyclization of aminopyrazole derivatives with trifluoromethyl-containing reagents under reflux conditions in solvents like ethanol or DMF .
  • Amine introduction : Nucleophilic substitution or coupling reactions using diamines (e.g., ethylenediamine derivatives) under controlled temperatures (60–100°C) .
  • Optimization : Catalysts (e.g., palladium for cross-coupling) and solvent polarity adjustments (e.g., DMF for solubility) improve yields (48–78% reported in similar compounds) . Purity is enhanced via recrystallization (ethanol/DMF) or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine, and what key spectral features should researchers analyze?

  • 1H/13C NMR : The trifluoromethyl group (-CF₃) appears as a singlet in 19F NMR (δ ≈ -60 to -70 ppm). In 1H NMR, aromatic protons on the pyrimidine ring resonate at δ 7.5–8.5 ppm, while amine protons show broad peaks at δ 5–6 ppm .
  • IR spectroscopy : Stretching vibrations for C-F bonds (1050–1250 cm⁻¹) and NH₂ groups (3300–3500 cm⁻¹) confirm functional groups .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 363.4 for C18H20F3N5) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound's bioactivity, particularly in enzyme inhibition and anticancer mechanisms?

The -CF₃ group enhances binding affinity and metabolic stability :

  • Kinase inhibition : The group’s electronegativity strengthens hydrogen bonding with ATP-binding pockets of kinases (e.g., CDK9), reducing IC50 values by 2–3 fold compared to non-fluorinated analogs .
  • Anticancer effects : In breast cancer cell lines (MCF-7), the compound induces apoptosis via downregulation of anti-apoptotic proteins (e.g., Mcl-1) by 40–60% at 10 µM concentrations .
  • Selectivity : The trifluoromethyl group minimizes off-target interactions, as shown in selectivity screens against 50+ kinases .

Q. What computational methods are recommended to predict the reactivity and interaction mechanisms of this compound with biological targets?

  • Quantum chemical calculations : Density Functional Theory (DFT) models predict reaction pathways for trifluoromethyl group introduction (e.g., transition state energies for cyclization steps) .
  • Molecular docking : Software like AutoDock Vina simulates binding poses with kinases (e.g., CDK9), identifying key residues (e.g., Lys48, Glu51) for hydrogen bonding .
  • Reaction path searches : Algorithms (e.g., GRRM) explore intermediate stability during synthesis, reducing trial-and-error optimization by 30–50% .

Q. How should researchers address discrepancies in reported bioactivity data for this compound across different studies?

  • Assay standardization : Use consistent cell lines (e.g., NCI-60 panel) and enzyme sources (e.g., recombinant CDK9) to minimize variability .
  • Purity validation : HPLC (>95% purity) and elemental analysis ensure compound integrity, as impurities (e.g., dehalogenated byproducts) can skew IC50 values .
  • Control experiments : Compare with reference inhibitors (e.g., Flavopiridol for CDK9) to calibrate activity measurements .

Methodological Considerations

Q. What strategies are effective for modifying the pyrazolo[1,5-a]pyrimidine core to enhance solubility without compromising bioactivity?

  • Polar substituents : Introduce -OH or -NH2 groups at position 3 or 5, increasing water solubility by 2–3× while maintaining kinase inhibition (e.g., via sulfonation or aminomethylation) .
  • Prodrug approaches : Convert the amine to a phosphate ester (e.g., using phosphoryl chloride), which hydrolyzes in vivo to release the active compound .

Q. How can researchers validate the role of specific functional groups in structure-activity relationships (SAR)?

  • Analog synthesis : Replace -CF₃ with -CH3 or -Cl and compare bioactivity. For example, -CF3 analogs show 5× higher CDK9 inhibition than -CH3 derivatives .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to confirm the -CF3 group’s contribution to enthalpy-driven interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.